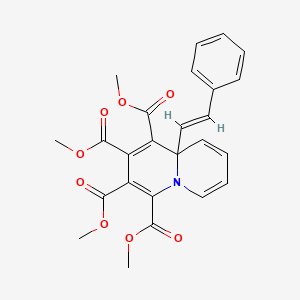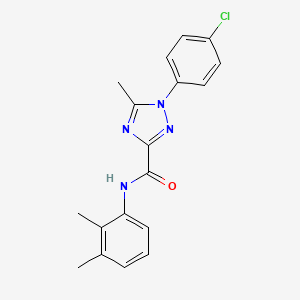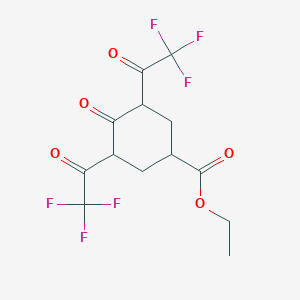
tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound that belongs to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of appropriate precursors to form the quinolizine ring system.
Introduction of Carboxylate Groups: Carboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.
Addition of the Phenylvinyl Group: The phenylvinyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizine derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the quinolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can be further utilized in different applications.
科学的研究の応用
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
作用機序
The mechanism of action of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
9-(4-Phenyl)anthracene: A compound with a similar phenyl substituent but different core structure.
9-(4-Phenylethynyl)-anthracene: Another derivative with a phenylethynyl group instead of a phenylvinyl group.
9,10-Bis(phenylethynyl)anthracene: A compound with two phenylethynyl groups, offering different photophysical properties.
Uniqueness
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its combination of a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C25H23NO8 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
tetramethyl 9a-[(E)-2-phenylethenyl]quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C25H23NO8/c1-31-21(27)17-18(22(28)32-2)20(24(30)34-4)26-15-9-8-13-25(26,19(17)23(29)33-3)14-12-16-10-6-5-7-11-16/h5-15H,1-4H3/b14-12+ |
InChIキー |
ZIWQJUYCFCSKHV-WYMLVPIESA-N |
異性体SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)/C=C/C3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=CC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)

![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)

![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)

![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)

![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)
